molecular formula C10H21NO B091804 4-(2-Methylpentyl)morpholine CAS No. 16627-39-7

4-(2-Methylpentyl)morpholine

Cat. No. B091804
CAS RN: 16627-39-7
M. Wt: 171.28 g/mol
InChI Key: BDQXYBMVOPDDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpentyl)morpholine, also known as MPM, is a chemical compound that belongs to the class of morpholines. It is a colorless liquid with a boiling point of 210°C. MPM is widely used in scientific research due to its unique properties. It is a versatile compound that has a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The exact mechanism of action of 4-(2-Methylpentyl)morpholine is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-(2-Methylpentyl)morpholine has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.

Biochemical And Physiological Effects

4-(2-Methylpentyl)morpholine has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a favorable pharmacokinetic profile, with good bioavailability and tissue distribution. 4-(2-Methylpentyl)morpholine has also been shown to have a long half-life, which makes it a suitable candidate for drug development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(2-Methylpentyl)morpholine in scientific research is its versatility. It can be used in a wide range of applications, and its properties can be modified to suit specific needs. However, one of the limitations of using 4-(2-Methylpentyl)morpholine is its cost. It is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-(2-Methylpentyl)morpholine in scientific research. One area of interest is the development of 4-(2-Methylpentyl)morpholine-based drugs for the treatment of cancer. Another area of interest is the use of 4-(2-Methylpentyl)morpholine in the development of new materials with unique properties. Additionally, 4-(2-Methylpentyl)morpholine may have potential applications in the field of agrochemicals, as it has been shown to have insecticidal properties.
Conclusion:
In conclusion, 4-(2-Methylpentyl)morpholine is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a suitable candidate for drug development, materials science, and agrochemicals. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 4-(2-Methylpentyl)morpholine involves the reaction between 2-methylpentan-1-amine and morpholine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the yield of 4-(2-Methylpentyl)morpholine is high. The purity of the synthesized 4-(2-Methylpentyl)morpholine can be improved by using different purification techniques.

Scientific Research Applications

4-(2-Methylpentyl)morpholine has been extensively studied for its potential use in pharmaceuticals. It has been found to exhibit antitumor activity in various cancer cell lines. 4-(2-Methylpentyl)morpholine has also been shown to have anti-inflammatory, antifungal, and antibacterial properties.

properties

CAS RN

16627-39-7

Product Name

4-(2-Methylpentyl)morpholine

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-(2-methylpentyl)morpholine

InChI

InChI=1S/C10H21NO/c1-3-4-10(2)9-11-5-7-12-8-6-11/h10H,3-9H2,1-2H3

InChI Key

BDQXYBMVOPDDKE-UHFFFAOYSA-N

SMILES

CCCC(C)CN1CCOCC1

Canonical SMILES

CCCC(C)CN1CCOCC1

synonyms

4-(2-Methylpentyl)morpholine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.